

Application Notes and Protocols: (1S,3R)-RSL3 and its Stereoisomer (1R,3R)-RSL3

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Compound of Interest

Compound Name: (1R,3R)-Rsl3

Cat. No.: B10825766

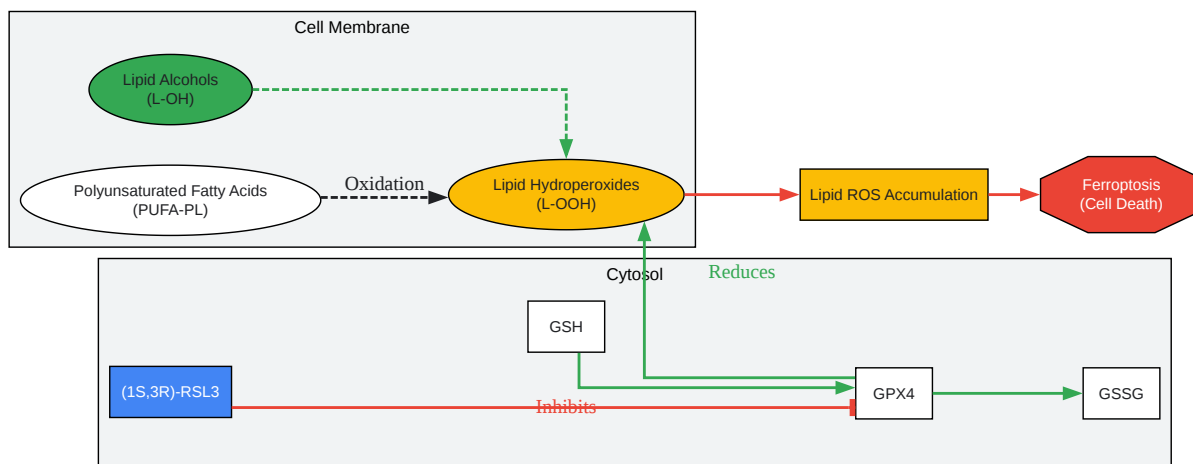
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, stock solution preparation, and application of the ferroptosis inducer RSL3. It is critical to distinguish between the two common stereoisomers: (1S,3R)-RSL3, which is the potent, biologically active form that induces ferroptosis, and **(1R,3R)-RSL3**, which is often used as an inactive or significantly less potent negative control in experiments.[1][2] This note will focus on the active (1S,3R)-RSL3 isomer, hereafter referred to as RSL3, while providing context for its inactive counterpart.

Mechanism of Action

RSL3 is a potent and specific small-molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] The primary mechanism of action for RSL3 is the direct and covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[4][5] GPX4 plays a crucial role in cellular defense against oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inactivating GPX4, RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), subsequent membrane damage, and ultimately, ferroptotic cell death. While GPX4 is the canonical target, some studies suggest RSL3 may also broadly affect other selenoproteins.



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Caption: RSL3 signaling pathway leading to ferroptosis.

Solubility and Stock Solution Preparation

Solubility Data

(1S,3R)-RSL3 is soluble in organic solvents but is insoluble or sparingly soluble in aqueous solutions. For cell culture experiments, it is standard practice to dissolve RSL3 in a solvent like DMSO and then dilute it into an aqueous buffer or culture medium.

| Solvent | Solubility | Notes |
|-------------------------|--------------|--|
| DMSO | ~30-88 mg/mL | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Warming or sonication can aid dissolution. |
| Ethanol | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Water | Insoluble | |
| DMSO:PBS (1:2) | ~0.33 mg/mL | Aqueous solutions should be prepared fresh and not stored for more than one day. |

Stock Solution Preparation Protocol

Proper preparation and storage of stock solutions are essential for reproducible experimental results.

| Parameter | Recommendation |
|--------------------------|--|
| Solvent | High-purity, anhydrous DMSO |
| Concentration | 10-20 mM is typical for a master stock. |
| Procedure | 1. Equilibrate the vial of solid RSL3 to room temperature before opening. 2. Add the calculated volume of DMSO to the vial to achieve the desired concentration. 3. Vortex thoroughly. Gentle warming (37°C) or brief sonication may be used to ensure complete dissolution. |
| Storage (Powder) | -20°C for up to 3 years. |
| Storage (Stock Solution) | Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month. |

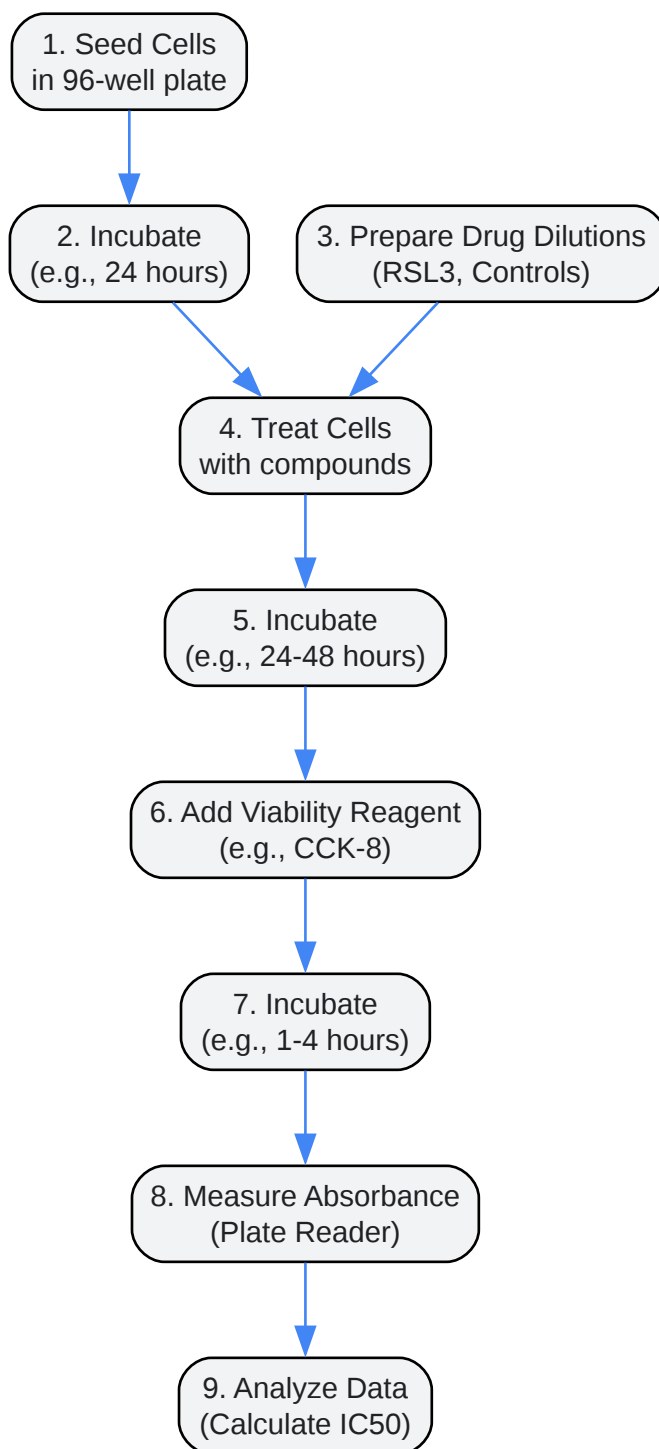
Application Protocol: Cell-Based Ferroptosis Induction Assay

This protocol outlines a general method for inducing ferroptosis in a cell line of interest using RSL3 and measuring the resulting cytotoxicity.

Objective: To determine the dose-dependent effect of RSL3 on cell viability.

Materials:

- Cell line of interest (e.g., HT-1080, HCT116)
- Complete cell culture medium
- (1S,3R)-RSL3 (active) and optionally **(1R,3R)-RSL3** (inactive control)
- DMSO (vehicle control)
- Ferrostatin-1 (ferroptosis inhibitor control)
- 96-well cell culture plates
- Cell viability reagent (e.g., CCK-8, MTT, or similar)
- Plate reader



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Caption: Experimental workflow for a cell viability assay.

Detailed Methodology

- Cell Seeding:
 - Harvest and count cells that are in the logarithmic growth phase.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Include wells for untreated, vehicle control (DMSO), and other controls.
 - Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
- Compound Preparation and Treatment:
 - Prepare a serial dilution of the RSL3 stock solution in a complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. The final DMSO concentration in the media should be kept constant across all wells and should not exceed 0.5%.
 - Prepare dilutions for controls:
 - Vehicle Control: Medium with the same final concentration of DMSO as the highest RSL3 dose.
 - Negative Control (Optional): Use the inactive **(1R,3R)-RSL3** isomer at the same concentrations as the active form.
 - Inhibitor Control (Optional): Co-treat cells with a high dose of RSL3 and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) to confirm the mechanism of cell death.
 - Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations.
- Incubation:
 - Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours). The optimal time will vary depending on the cell line.
- Cell Viability Assessment (Example using CCK-8):

- Add 10 μ L of CCK-8 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
 - Plot the cell viability (%) against the logarithm of the RSL3 concentration.
 - Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which represents the concentration of RSL3 that inhibits cell growth by 50%. The 24-hour IC₅₀ for RSL3 in various colorectal cancer cell lines has been reported to range from 2.75 μ M to 12.38 μ M.

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